7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one
Description
This compound features a quinazolinone core with a 7-(2-hydroxyphenyl) substituent and a piperazine moiety at position 2, further substituted with a 3-(trifluoromethyl)phenyl group. Its molecular formula is C25H23F3N4O2 (molecular weight: 468.47 g/mol).
Properties
Molecular Formula |
C25H23F3N4O2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
7-(2-hydroxyphenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H23F3N4O2/c26-25(27,28)17-4-3-5-18(14-17)31-8-10-32(11-9-31)24-29-15-20-21(30-24)12-16(13-23(20)34)19-6-1-2-7-22(19)33/h1-7,14-16,33H,8-13H2 |
InChI Key |
DFNQEXZWUAIQLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the quinazolinone core can produce dihydroquinazolinones.
Scientific Research Applications
7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The piperazine moiety can interact with specific receptor sites, modulating their activity and leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Modifications to the Piperazine Substituent
The piperazine ring is a critical pharmacophore. Variations in its substitution pattern significantly influence biological activity and physicochemical properties:
Key Observations :
Modifications to the Quinazolinone Core
The quinazolinone scaffold is conserved across analogs, but substituents at positions 4 and 7 vary:
Key Observations :
Pharmacological and Metabolic Considerations
- Dose-Effect Relationships : Methods from (e.g., median effective dose estimation) may apply to evaluating the target compound’s potency compared to analogs .
Biological Activity
The compound 7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound belongs to the class of quinazolinones , which are known for their diverse biological activities. The presence of a trifluoromethyl group and a piperazine moiety enhances its lipophilicity and receptor-binding capabilities, making it a candidate for various pharmacological applications.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 393.39 g/mol |
| Key Functional Groups | Hydroxy, Trifluoromethyl, Piperazine |
Research indicates that this compound exhibits activity through multiple mechanisms:
- Receptor Binding : It has been shown to interact with serotonin (5-HT) receptors, specifically 5-HT1A and 5-HT2A, suggesting potential antidepressant and anxiolytic effects .
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, contributing to its anti-proliferative properties in cancer cell lines .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Breast Cancer Cells : The compound showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects against MCF-7 and MDA-MB-231 cell lines .
- Mechanism : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : It demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Fungal Activity : Preliminary studies suggest antifungal activity against common pathogenic fungi, although further investigation is required to establish efficacy .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Study on Depression Models : In animal models of depression, administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects .
- Cancer Cell Line Studies : A comprehensive study assessed the compound's effects on various cancer cell lines, revealing selective toxicity towards tumor cells while sparing normal cells .
- In Vivo Efficacy : Animal studies indicated that the compound could reduce tumor growth in xenograft models without significant toxicity, highlighting its potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
